Zinterol is a synthetic catecholamine analog, classified as a β2-adrenergic receptor agonist. It is primarily used in scientific research to investigate the function and signaling mechanisms of β2-adrenergic receptors in various biological systems, including cardiac and smooth muscle, adipose tissue, and the nervous system. [, , , , , ]
Zinterol, also referred to by its chemical name MJ 9184, is derived from the structural modifications of phenylethanolamines. It belongs to the broader class of adrenergic agonists, specifically targeting the beta-2 adrenergic receptors . Its selectivity for these receptors distinguishes it from other compounds that may activate multiple adrenergic receptor subtypes.
The synthesis of Zinterol involves several key steps, typically starting from aromatic amines. The following outlines a general synthetic route:
This multi-step synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity.
Zinterol's molecular structure can be described by its chemical formula . The compound features a phenolic ring connected to an ethylamine side chain, which is crucial for its biological activity.
Zinterol participates in various chemical reactions primarily related to its interactions with biological systems:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with Zinterol administration.
Zinterol exerts its pharmacological effects primarily through the activation of beta-2 adrenergic receptors located on bronchial smooth muscle cells.
Zinterol exhibits several notable physical and chemical properties:
These properties are critical for formulating Zinterol into effective pharmaceutical preparations.
Zinterol has significant applications in both research and clinical settings:
The evolution of β-adrenergic agonists spans over a century of pharmacological innovation:
Table 1: Evolution of β2-Adrenergic Receptor Agonists
Era | Representative Agents | Key Advance |
---|---|---|
Pre-1960s | Epinephrine, Isoprenaline | Non-selective adrenergic stimulation |
1960–1980s | Salbutamol, Terbutaline | β2 selectivity; reduced cardiac effects |
1980s–Present | Salmeterol, Formoterol | Long duration (>12 hours) |
2010s–Present | Indacaterol, Vilanterol | Ultra-long action (24 hours) |
Zinterol, synthesized in the 1970s, bridged the gap between short-acting selective agonists and long-acting tools, offering high β2 specificity for mechanistic studies [1] [10].
Structural Attributes:Zinterol’s structure features:
Receptor Selectivity and Signaling:Zinterol exhibits ~10-fold selectivity for β2-adrenergic receptors over β1-adrenergic receptors:
Table 2: Pharmacodynamic Profile of Zinterol
Parameter | Value | Biological Consequence |
---|---|---|
β2-Adrenergic receptor Ki | 40–80 nM | High-affinity binding to target receptor |
β1-Adrenergic receptor Ki | 350–400 nM | Reduced off-target cardiac effects |
cAMP Elevation | Rapid, sustained in target cells | Functional modulation (e.g., bronchodilation) |
β-Arrestin Recruitment | Limited | Preferential Gs-pathway activation |
Functional Specificity:Unlike clinical β2 agonists (e.g., salmeterol), Zinterol’s moderate half-life (~4–6 hours) and absence of exosite binding make it ideal for isolating acute β2-adrenergic receptor signaling in research [5] [10].
Cardiovascular Research Applications:
Metabolic Research Insights:
Table 3: Key Research Applications of Zinterol
Research Area | Model System | Key Finding |
---|---|---|
Cardiac Development | Neonatal vs. adult rat cardiomyocytes | Loss of β2-mediated cAMP response in adulthood |
Vascular Remodeling | Mesovarial smooth muscle | β2-Adrenergic receptor-driven proliferation |
Calcium Signaling | Ventricular myocytes | Ryanodine receptor dysfunction in heart failure |
Metabolic Dysfunction | Insulin-resistant vasculature | Endothelial sodium channel activation via SGK-1 |
Neuroendocrine Effects | Rat cerebral cortex | β-Adrenergic receptor downregulation after systemic dosing |
Zinterol remains indispensable for deconstructing β2-adrenergic receptor roles in cardiometabolic diseases, offering insights unreachable with non-selective or clinical agonists [1] [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7